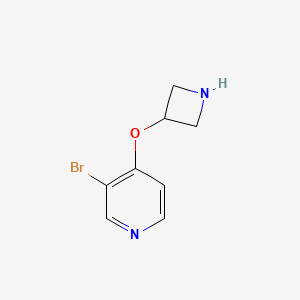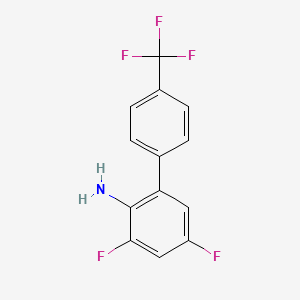
(E)-3-(5-Bromopyridin-3-YL)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-Bromopyridin-3-YL)acrylic acid is an organic compound that features a brominated pyridine ring attached to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-Bromopyridin-3-YL)acrylic acid typically involves the bromination of pyridine derivatives followed by coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . This method is favored for its efficiency and ability to produce high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors and optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-(5-Bromopyridin-3-YL)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the brominated pyridine ring to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(5-Bromopyridin-3-YL)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(5-Bromopyridin-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can participate in various binding interactions with enzymes and receptors, influencing their activity. The acrylic acid moiety can also undergo reactions that modulate the compound’s biological activity. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
5-Bromopyridine-3-boronic acid: This compound shares the brominated pyridine ring but differs in its functional group, which is a boronic acid instead of an acrylic acid.
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: This compound features a similar brominated pyridine ring but is part of a more complex thiourea structure.
Uniqueness: (E)-3-(5-Bromopyridin-3-YL)acrylic acid is unique due to its combination of a brominated pyridine ring and an acrylic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propiedades
Número CAS |
118419-98-0 |
|---|---|
Fórmula molecular |
C8H6BrNO2 |
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
(E)-3-(5-bromopyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ |
Clave InChI |
PSCWUGHUOHMPAK-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=NC=C1Br)/C=C/C(=O)O |
SMILES canónico |
C1=C(C=NC=C1Br)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)




![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)

